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Cat. No.: B3428203 Get Quote

An In-Depth Technical Guide to the Molecular Structure of 3,3,3-Trifluoro-1-propanol

Authored by a Senior Application Scientist
This guide provides a comprehensive examination of the molecular structure of 3,3,3-Trifluoro-
1-propanol (CAS No. 2240-88-2), a pivotal fluorinated alcohol in modern chemical synthesis.

Designed for researchers, scientists, and drug development professionals, this document

delves into the nuanced structural features that dictate its unique physicochemical properties

and versatile applications. We will explore its atomic arrangement, conformational preferences,

and the powerful influence of its trifluoromethyl group, grounding our analysis in spectroscopic

data and established chemical principles.

Introduction: The Significance of Fluorination in a
Propanol Scaffold
3,3,3-Trifluoro-1-propanol (C₃H₅F₃O) is a colorless liquid that has emerged as a critical

building block and specialty solvent, particularly in the pharmaceutical and agrochemical

industries.[1] Its structure, a simple three-carbon chain with a terminal trifluoromethyl (CF₃)

group and a primary alcohol, represents a strategic combination of a hydrophilic functional

group with a lipophilic, metabolically robust moiety.

The incorporation of fluorine, and specifically the CF₃ group, into organic molecules is a

cornerstone of modern drug design.[2] This substitution dramatically alters a molecule's

electronic properties, pKa, lipophilicity, and metabolic stability.[2][3][4] In 3,3,3-Trifluoro-1-
propanol, these effects are pronounced, making it an invaluable intermediate for synthesizing
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active pharmaceutical ingredients (APIs) with enhanced bioavailability and pharmacokinetic

profiles.[3][5]

Core Molecular Structure and Physicochemical
Profile
The fundamental identity of 3,3,3-Trifluoro-1-propanol is defined by its molecular formula,

C₃H₅F₃O, and a molecular weight of approximately 114.07 g/mol .[6][7] It is a halogenated

organic compound belonging to the class of fluorinated alcohols.[8]

Atomic Connectivity and Isomerism
The molecule consists of a propane backbone. The hydroxyl (-OH) group is attached to the first

carbon (C1), and three fluorine atoms are attached to the third carbon (C3). The IUPAC name,

3,3,3-trifluoropropan-1-ol, precisely describes this connectivity.[6][9]

Caption: 2D representation of 3,3,3-Trifluoro-1-propanol connectivity.

Key Physicochemical Properties
The unique molecular structure gives rise to a distinct set of physical and chemical properties,

which are summarized below.

Property Value Source(s)

Molecular Formula C₃H₅F₃O [5][7][9]

Molecular Weight 114.07 g/mol [6][7]

Appearance Colorless to pale yellow liquid [8][1]

Boiling Point 100 °C [1][5]

Density ~1.294 - 1.3 g/cm³ [1][5][10]

Refractive Index (n20D) ~1.32 [1][5][10]

Flash Point 37 °C (98.6 °F) [5][7]

Water Solubility Fully miscible
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In-Depth Structural Analysis: The Role of the
Trifluoromethyl Group
The trifluoromethyl (CF₃) group is the dominant structural feature, exerting powerful electronic

and steric effects that propagate throughout the molecule.

Inductive Effect and Bond Polarization
Fluorine is the most electronegative element, and the three fluorine atoms on C3 create a

profound electron-withdrawing inductive effect (-I effect). This effect polarizes the C-F bonds

and, subsequently, the C3-C2 and C2-C1 bonds, drawing electron density away from the

propanol backbone and towards the fluorine atoms. This has two major consequences:

Increased Acidity: The electron withdrawal stabilizes the conjugate base (alkoxide) formed

upon deprotonation of the hydroxyl group, making 3,3,3-Trifluoro-1-propanol more acidic

(pKa ≈ 14.1) than its non-fluorinated counterpart, 1-propanol (pKa ≈ 16).[8]

Metabolic Stability: The carbon-fluorine bond is exceptionally strong (bond energy ~485

kJ/mol), making the CF₃ group highly resistant to metabolic degradation, a key reason for its

prevalence in drug design.[4]

3,3,3-Trifluoro-1-propanol

F₃C- -CH₂-

Strong Inductive Effect (-I)

-CH₂- -OH

Electron Density Withdrawal

 destabilizes O-H bond

Increased Acidity of -OH Proton leads to

Click to download full resolution via product page

Caption: Inductive effect of the CF₃ group on the molecule.

Conformational Analysis
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The three-dimensional shape of 3,3,3-Trifluoro-1-propanol is not static. Rotation around the

C1-C2 and C2-C3 single bonds leads to various conformers. The relative stability of these

conformers is dictated by a balance of steric hindrance (repulsion between bulky groups) and

electronic interactions (like hyperconjugation and dipole-dipole interactions).

While detailed experimental studies on 3,3,3-Trifluoro-1-propanol's specific conformational

preferences are not widely published, analysis of similar 1,3-difluorinated motifs suggests that

gauche interactions are highly influential.[11][12] The bulky and highly electronegative CF₃

group will sterically and electronically influence the orientation of the -CH₂OH group.

Computational modeling (e.g., via Density Functional Theory) is the primary tool for

investigating these low-energy conformations, which are crucial for understanding receptor

binding and reactivity.

Spectroscopic Characterization: Validating the
Structure
The molecular structure is unequivocally confirmed through a combination of spectroscopic

techniques. Each method provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the carbon-hydrogen framework and the influence

of fluorine.

¹H NMR: The spectrum will show three distinct signals:

A triplet corresponding to the two protons on C1 (-CH₂OH), split by the adjacent C2

protons.

A complex multiplet (a quartet of triplets) for the two protons on C2 (-CF₃CH₂-), split by

both the C1 protons and the three C3 fluorine atoms.

A broad singlet or triplet (depending on solvent and concentration) for the hydroxyl proton

(-OH).

¹³C NMR: The spectrum will display three signals for the three carbon atoms. The signals for

C3 and C2 will be split into quartets due to one-bond (¹J_CF) and two-bond (²J_CF) coupling
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with the fluorine atoms, respectively. This splitting is a definitive indicator of the CF₃ group's

position. For example, observed coupling constants in similar structures can be large, such

as ¹J_CF ≈ 285 Hz and ²J_CF ≈ 29 Hz.[13]

¹⁹F NMR: This spectrum provides a direct view of the fluorine environment. It will show a

single signal, a triplet, arising from the three equivalent fluorine atoms being split by the two

adjacent protons on C2.

Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in the molecule based on their

characteristic vibrational frequencies.

O-H Stretch: A strong, broad absorption band typically appears in the range of 3200-3600

cm⁻¹, characteristic of the alcohol's hydroxyl group.

C-H Stretch: Absorptions in the 2850-3000 cm⁻¹ region correspond to the stretching

vibrations of the C-H bonds in the methylene groups.

C-F Stretch: Very strong, intense absorption bands are expected in the 1000-1300 cm⁻¹

region, which are definitive signatures of the trifluoromethyl group.[6][13]

Methodology Box: Standard Protocol for NMR Analysis
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Sample Preparation: Dissolve approximately 10-20 mg of 3,3,3-Trifluoro-1-propanol in 0.6-

0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O) in a standard 5 mm NMR tube. Add a small

amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR.

Instrument Setup: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or

higher). Tune and shim the instrument to optimize magnetic field homogeneity.

Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F spectra using standard pulse sequences. Ensure

sufficient scans for a good signal-to-noise ratio, particularly for the ¹³C spectrum.

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to

the acquired free induction decay (FID) signals.

Spectral Analysis: Integrate the signals in the ¹H spectrum to determine proton ratios.

Analyze the chemical shifts (δ), multiplicities (singlet, triplet, etc.), and coupling constants (J)

to assign signals to specific atoms in the molecular structure.

Synthesis, Reactivity, and Applications in Drug
Development
Synthetic Pathways
3,3,3-Trifluoro-1-propanol is typically synthesized via the reduction of an appropriate

trifluorinated three-carbon precursor. Common methods include:

The reduction of 3,3,3-trifluoropropionic acid or its esters using powerful reducing agents like

lithium aluminum hydride (LiAlH₄).[8]

The catalytic hydrogenation of 3,3,3-trifluoropropanal over a metal catalyst such as Raney

Nickel.[14]
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Reduction of Acid/Ester Catalytic Hydrogenation
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Caption: Common synthetic routes to 3,3,3-Trifluoro-1-propanol.

Role in Drug Design and Materials Science
The structural features of 3,3,3-Trifluoro-1-propanol make it a highly desirable synthon:

Pharmaceuticals: It serves as a key intermediate for introducing the CF₃CH₂CH₂- moiety into

drug candidates. This group can enhance metabolic stability, increase lipophilicity to improve

membrane permeability, and alter receptor binding affinity.[3][5][15]

Agrochemicals: Similar to pharmaceuticals, it is used to create advanced pesticides with

improved efficacy and environmental profiles.[16][5]

Material Science: The compound is used to synthesize specialty polymers and materials,

imparting properties like enhanced thermal stability, chemical resistance, and hydrophobicity.

[1][5]

Safety and Handling
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From a practical standpoint, understanding the hazards associated with the molecular structure

is paramount for laboratory professionals.

Flammability: 3,3,3-Trifluoro-1-propanol is a flammable liquid with a flash point of 37 °C.[5]

It should be stored in a cool, well-ventilated area away from ignition sources and oxidizing

agents.[16]

Health Hazards: It is classified as toxic if swallowed and causes skin and serious eye

irritation.[6][7][17] It may also cause respiratory irritation.[16][6] Therefore, handling requires

appropriate personal protective equipment (PPE), including safety goggles, chemical-

resistant gloves, and use in a well-ventilated fume hood.[17]

Conclusion
The molecular structure of 3,3,3-Trifluoro-1-propanol is a masterful example of how strategic

fluorination can impart highly desirable properties onto a simple organic scaffold. The dominant

inductive effect of the trifluoromethyl group, combined with its steric influence, governs the

molecule's reactivity, acidity, and ultimately, its utility. For scientists in drug discovery and

materials science, a deep understanding of this structure is not merely academic; it is

fundamental to leveraging its potential for creating next-generation molecules with enhanced

performance and function.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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